Diglycidylaniline

Description

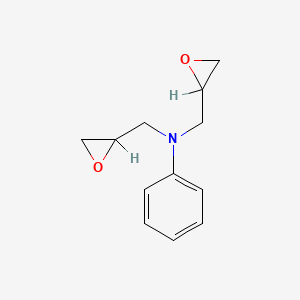

Structure

3D Structure

Properties

IUPAC Name |

N,N-bis(oxiran-2-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-2-4-10(5-3-1)13(6-11-8-14-11)7-12-9-15-12/h1-5,11-12H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAYXSROKFZAHRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CN(CC2CO2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30999-33-8 | |

| Record name | 2-Oxiranemethanamine, N-(2-oxiranylmethyl)-N-phenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30999-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50862832 | |

| Record name | 2-Oxiranemethanamine, N-(2-oxiranylmethyl)-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2095-06-9, 32144-31-3 | |

| Record name | N,N-Diglycidylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2095-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diglycidylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002095069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aniline, bis(2,3-epoxypropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032144313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diglycidylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Oxiranemethanamine, N-(2-oxiranylmethyl)-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Oxiranemethanamine, N-(2-oxiranylmethyl)-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-bis(2,3-epoxypropyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIGLYCIDYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZG5ZPK0BD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of N,n Diglycidylaniline

Conventional Synthesis Pathways

Conventional synthesis routes for diglycidylaniline compounds typically employ epichlorohydrin (B41342) as the glycidylating agent, reacting with aromatic amine precursors.

The fundamental reaction for synthesizing N,N-Diglycidylaniline involves the nucleophilic addition of aniline (B41778) to epichlorohydrin (ECH). This reaction, often carried out in the presence of a base or under specific conditions, proceeds through a chlorohydrin intermediate, which is subsequently dehydrochlorinated to form the epoxy ring.

The reaction can be initiated by the amine attacking the epoxide ring of epichlorohydrin, or by the amine attacking the carbon bearing the halogen. Studies suggest that the reaction can involve the slow addition of the amine to the primary carbon of epichlorohydrin, with the primary amine acting as a base to accept the liberated HCl, forming an epoxy derivative. Alternatively, HCl split from the halohydrin can protonate the epoxide, leading to a more rapid nucleophilic addition by the amine uni.edu.

A common industrial approach involves reacting aniline with an excess of epichlorohydrin. This process is followed by dehydrochlorination of the intermediate chlorohydrin amine using an aqueous base, such as sodium hydroxide (B78521), typically at low temperatures (-10 to 10 °C) to ensure product purity google.com. The reaction can be carried out in a protic solvent under an inert atmosphere to minimize side reactions and improve yield and purity google.com.

Many this compound derivatives are synthesized via a two-stage process: first, the formation of a chlorohydrin intermediate, and second, the epoxidation (ring closure) of this intermediate.

A prominent example is the synthesis of 4,4′-Methylenebis(N,N-diglycidylaniline) (MBDGA), also known as TGDDM. This synthesis typically starts with 4,4′-diaminodiphenylmethane (MDA) and epichlorohydrin . The process involves two main stages:

Stage 1 (Amination/Chlorohydrin Formation): MDA reacts with an excess of epichlorohydrin (e.g., a molar ratio of 4:1, epichlorohydrin to amine groups) in the presence of a catalyst, such as lanthanum nitrate (B79036) (La(NO₃)₃), in a solvent like toluene. This stage forms a chlorohydrin intermediate . Reaction temperatures are typically maintained between 60–85 °C under reduced pressure to facilitate HCl removal .

Stage 2 (Epoxidation/Dehydrohalogenation): The chlorohydrin intermediate then undergoes dehydrohalogenation. This is achieved by treating the intermediate with an aqueous base, such as sodium hydroxide (NaOH), often in the presence of a phase-transfer catalyst like benzyltrimethylammonium (B79724) chloride (BTMAC). This step closes the epoxide rings . The reaction is usually conducted in a biphasic system (e.g., toluene/water) at temperatures around 60–70 °C for several hours .

Synthesis of Multifunctional this compound Derivatives

Beyond simple diglycidylanilines, more complex structures with multiple glycidyl (B131873) groups can be synthesized, enhancing cross-linking density and material properties.

4,4′-Methylenebis(N,N-diglycidylaniline), also known as TGDDM or MY-721, is a tetrafunctional epoxy resin. Its synthesis, as described above, utilizes 4,4′-diaminodiphenylmethane (MDA) as the precursor, which reacts with epichlorohydrin in a multi-step process to yield the tetraglycidylated product wikipedia.orgsigmaaldrich.com. The process involves reacting MDA with an excess of epichlorohydrin, followed by dehydrochlorination with a base google.com. The resulting product is a complex mixture containing the tetraglycidylated compound along with oligomers and triglycidates google.com.

Other methylene-bridged this compound derivatives can be synthesized by reacting N,N-diglycidylaniline with formaldehyde (B43269) or other methylene (B1212753) donors under specific catalytic conditions smolecule.com.

Structural modifications can also be achieved through oligomerization routes or by incorporating different functional groups. For instance, N,N-Diglycidyl-4-glycidyloxyaniline is a trifunctional epoxy compound synthesized from 4-aminophenol (B1666318) and epichlorohydrin, where a glycidyl ether group is present on the phenyl ring in addition to the two glycidyl amine groups .

The synthesis of this compound derivatives can also lead to the formation of various by-products, including chlorohydrin intermediates, cyclic ethers, and tetrahydroquinoline derivatives, depending on reaction conditions and the specific amines used cnrs.frresearchgate.net. Controlling these side reactions is crucial for obtaining high-purity products. For example, minimizing residual chlorides to below 50 ppm is important for thermal stability, often achieved through ion-exchange chromatography .

Catalysis in DGA Synthesis

Catalysts play a significant role in optimizing the synthesis of this compound compounds, influencing reaction rates, yields, and selectivity.

Lewis Acids: While Lewis acids are commonly used in the synthesis of many glycidyl ethers by facilitating halohydrin formation, N,N-Diglycidylaniline, being basic and nitrogen-based, does not require this type of catalyst for its synthesis from aniline and epichlorohydrin wikipedia.org. However, Lewis acids can be employed in other related glycidylation reactions mdpi.com.

Phase-Transfer Catalysts (PTCs): Phase-transfer catalysts, such as benzyltrimethylammonium chloride (BTMAC) or tetrabutylammonium (B224687) bromide, are frequently used in the dehydrohalogenation (epoxidation) step to facilitate the reaction between the aqueous base and the organic chlorohydrin intermediate researchgate.net.

Metal Salts: Lanthanum nitrate (La(NO₃)₃) has been reported as a catalyst in the initial amination/chlorohydrin formation stage for synthesizing MBDGA from MDA and epichlorohydrin .

Tertiary Amines: Tertiary amines, such as triethylamine, can be used as catalysts in the glycidylation of amines with epichlorohydrin . N-methylimidazole is also known as an effective catalyst for acetylation reactions involving hydroxy compounds, which can be relevant in related epoxy chemistry researchgate.net.

Enzymes: Biocatalysis, specifically using enzymes like lipases (e.g., Lipozyme TL IM), has been explored for the ring-opening of epoxides with amines to synthesize β-amino alcohols, a related but distinct class of compounds. However, the primary synthesis of DGA itself typically relies on chemical catalysis mdpi.com.

Compound List

Reaction Kinetics and Mechanistic Investigations of N,n Diglycidylaniline Polymerization

Amine-Epoxy Curing Reactions

The fundamental curing process of epoxy resins with amines involves the ring-opening addition reaction between the epoxy group and the amine functional groups. For N,N-Diglycidylaniline, its epoxy groups are the reactive sites that interact with amine hardeners.

Primary and Secondary Amine Addition Mechanisms

The reaction between an epoxy resin and an amine hardener proceeds through distinct steps involving primary and secondary amines. When a primary amine (R-NH₂) reacts with an epoxy group, it undergoes nucleophilic attack on the epoxide ring, leading to the formation of a secondary amine (R-NH-R') and a hydroxyl group nih.govacs.orgcapes.gov.br. This newly formed secondary amine can then react with another epoxy group, resulting in a tertiary amine (R₃N) and an additional hydroxyl group nih.govacs.orgcapes.gov.br. N,N-Diglycidylaniline itself contains a tertiary amine nitrogen atom within its structure, which can play a catalytic role researchgate.netacs.orgavcr.cz. However, its primary reactivity in curing stems from its two glycidyl (B131873) (epoxy) groups. The relative reactivity of primary amines is generally higher than that of secondary amines due to less steric hindrance and the presence of two reactive N-H bonds per amine group sid.ircnrs.fr.

Influence of Stoichiometry and Amine Structure on Reaction Pathways

The stoichiometry, defined as the ratio of epoxy to amine functional groups, profoundly affects the reaction pathways and the final network structure. Epoxy-rich formulations are frequently employed in industrial applications to ensure that the amine hardener is fully consumed, which helps to limit moisture absorption in the cured resin and promotes complete network formation nih.govacs.org. The chemical structure of the amine hardener also dictates the reaction kinetics and mechanisms. Aromatic amines, commonly used with DGA, typically exhibit slower reaction rates compared to aliphatic amines capes.gov.brresearchgate.netcnrs.fr. Additionally, the presence of substituents on the amine molecule, such as methyl or halogen groups, can influence steric hindrance and electronic effects, thereby altering reaction rates and promoting specific pathways like cyclization cnrs.frresearchgate.netkpi.ua. For instance, electronegative substituents on aniline (B41778) have been shown to markedly increase the extent of ether cyclization during DGA curing kpi.ua.

Etherification and Homopolymerization Phenomena

Beyond the primary amine-epoxy addition, secondary reactions such as etherification and homopolymerization can occur, significantly impacting the final polymer structure and properties.

Hydroxyl-Epoxy Addition (Etherification) Mechanisms

Etherification involves the reaction between a hydroxyl group, generated during the amine-epoxy curing, and an epoxy ring. This reaction forms an ether linkage and a new hydroxyl group nih.govacs.org. While generally slower than the amine-epoxy addition, etherification can become more significant at elevated curing temperatures or after the primary amine reactions have largely concluded acs.orgresearchgate.netcnrs.fr. A notable aspect of DGA curing is the propensity for intramolecular ether cyclization, where a hydroxyl group within the same molecule reacts with an epoxy group, forming cyclic structures such as morpholinyl and perhydro-1,4-oxazepinyl rings researchgate.netresearchgate.netkpi.ua. These cyclization reactions can influence molecular weight development and network homogeneity. The extent of ether cyclization is influenced by the curing temperature and the electronic properties of substituents on the amine hardener researchgate.netresearchgate.netkpi.ua. For example, electronegative substituents on aniline significantly increase ether cyclization kpi.ua.

Table 1: Influence of Amine Substituents on Ether Cyclization in DGA Curing

| Amine Substituent | Ether Cyclization (%) | Source |

| ortho-Methyl | Little influence | kpi.ua |

| 2,4,6-Trichloro | 28 | kpi.ua |

| 3,5-Bis(trifluoromethyl) | 26 | kpi.ua |

Homopolymerization of DGA can occur via etherification under specific conditions, such as in the absence of amine hardeners or in the presence of catalysts that promote hydroxyl-epoxy reactions acs.orgmdpi.comkpi.uaontosight.ai. Base catalysts, for instance, can induce cyclopolymerization of DGA, leading to the formation of six- and seven-membered ether rings kpi.ua.

Table 2: Cyclization Pathways in DGA-Aniline Reaction

| Cyclization Type | Product Type | Percentage of Consumed Epoxy Groups | Source |

| Ether cyclization | Morpholinyl | 6 | kpi.ua |

| Ether cyclization | Perhydro-1,4-oxazepinyl | 4 | kpi.ua |

| Amine cyclization | Perhydro-1,5-diazocine | 19 | kpi.ua |

Photopolymerization and UV-Curing of DGA-Based Systems

Photoredox Catalysis in DGA Photoreticulation

Introduction Photoredox catalysis represents a significant advancement in polymerization techniques, offering a method to initiate reactions using visible light, thereby promoting milder conditions and enhanced sustainability compared to conventional thermal or UV-initiated processes. When applied to the photoreticulation of N,N-Diglycidylaniline (DGA), this approach aims to generate reactive species, typically cations or radicals, which then initiate the ring-opening polymerization of DGA's epoxy groups. This process ultimately leads to the formation of crosslinked polymer networks. The general principle involves a photoredox catalyst that absorbs light, becomes excited, and subsequently participates in electron transfer reactions with co-initiators or additives to produce the necessary initiating species vt.eduacs.org. For epoxy resins like DGA, cationic polymerization is a prevalent mechanism, often initiated by Brønsted or Lewis acids. Photoredox catalysis can facilitate the generation of these acids, for example, by enabling the reduction or oxidation of specific co-initiator molecules that then release protons or Lewis acidic species acs.org.

Mechanism The typical mechanism for photoredox-catalyzed photoreticulation of DGA involves several key steps:

Photoexcitation: A photoredox catalyst (PC) absorbs visible light, transitioning from its ground state to an excited state (PC*).

Electron Transfer: The excited catalyst (PC*) participates in a single-electron transfer (SET) process, acting either as a reductant (reductive quenching) or an oxidant (oxidative quenching) with a co-initiator or another substrate.

Initiator Generation: This SET event generates reactive intermediates. For the cationic polymerization of epoxies, this commonly results in the formation of a Brønsted or Lewis acid. For instance, a photoredox catalyst might reduce a suitable onium salt, leading to the release of a strong acid, or it could oxidize a precursor that subsequently generates an acid.

Cationic Polymerization: The generated acid then initiates the cationic ring-opening polymerization of the epoxide rings within the DGA monomer. This process involves the protonation of the epoxide oxygen, creating a carbocation that propagates by attacking other epoxide rings, driving chain growth and crosslinking.

Catalyst Regeneration: The photoredox catalyst is regenerated through a subsequent electron transfer step, thereby completing the catalytic cycle.

Detailed Research Findings Extensive literature searches were conducted to identify specific research findings and data tables related to the photoredox-catalyzed photoreticulation of N,N-Diglycidylaniline. However, the performed searches did not yield detailed experimental results, kinetic data, or specific mechanistic investigations directly focused on the application of photoredox catalysis to N,N-Diglycidylaniline. While general principles of photoredox catalysis in polymer synthesis, including for epoxy resins, are well-documented vt.eduacs.org, specific quantitative data or detailed mechanistic studies for DGA under these conditions were not identified in the retrieved literature.

Data Tables As specific research findings and experimental data for the photoredox-catalyzed photoreticulation of N,N-Diglycidylaniline were not found in the conducted literature searches, it is not possible to generate data tables for this section.

Compound List:

N,N-Diglycidylaniline (DGA)

Network Formation and Polymer Architecture from N,n Diglycidylaniline

Crosslinking Density and Network Rigidity

Crosslink density is a primary structural parameter of a thermoset network, representing the number of crosslinked junctions per unit volume. It directly influences the material's rigidity (modulus), glass transition temperature (Tg), and resistance to solvents and thermal degradation.

The formation of a network from DGA is contingent upon its difunctional nature, possessing two reactive epoxy groups. The structure and reactivity of the chosen curing agent, however, play a decisive role in the efficiency of network formation and the final crosslink density. nih.gov The chemistry of the hardener, particularly its functionality (the number of reactive sites) and molecular structure (e.g., aliphatic vs. aromatic), significantly impacts the resulting network properties. nih.gov

A notable characteristic of nitrogen-containing epoxy monomers like DGA is a pronounced tendency towards intramolecular cyclization during the curing reaction, especially when paired with amine hardeners. researchgate.net This process involves the reaction of a functional group on a growing polymer chain with another group on the same chain, forming a cyclic structure. These cyclization reactions compete with the desired intermolecular crosslinking reactions that build the network. researchgate.netresearchgate.net The formation of small, stable rings, such as eight-membered rings from the intramolecular reaction of an epoxy group with a secondary amine in a DGA-amine adduct, consumes functional groups that would otherwise contribute to the load-bearing network structure. researchgate.net This effectively reduces the final crosslink density and can lead to a lower-than-expected glass transition temperature. nih.gov

The choice of curing agent can influence the extent of cyclization versus crosslinking. Aromatic diamines, such as 4,4'-diaminodiphenyl sulfone (DDS), tend to form more rigid networks with higher glass transition temperatures compared to more flexible aliphatic amines like triethylenetetramine (B94423) (TETA). nih.gov This is due to the inherent stiffness of the aromatic backbone integrated into the network. nih.govnih.gov Studies on other epoxy systems have quantified how different amine hardeners lead to varied network densities, which in turn correlates with mechanical performance at elevated temperatures. nih.gov For instance, in a Diglycidyl ether of bisphenol A (DGEBA) system, DDS produced a significantly higher network density compared to TETA, resulting in superior compressive strength at high temperatures. nih.gov

| Curing Agent | Chemical Structure | Max Loss Tangent (°C) | Network Density (mol/g) | Compressive Strength at 25°C (MPa) |

|---|---|---|---|---|

| Triethylenetetramine (TETA) | Aliphatic | 101 | 559 | 614 |

| Isophorone diamine (IPDA) | Cycloaliphatic | 138 | 1069 | 625 |

| 4,4'-Diaminodiphenylsulfone (DDS) | Aromatic | 183 | 1152 | 610 |

Predicting the crosslink density of a polymer network is crucial for designing materials with specific properties. Theoretical models provide a framework for understanding how monomer functionality and reaction conversion relate to the network structure.

The classical Flory-Stockmayer (FS) theory is a foundational mean-field model used to predict the gel point—the critical extent of reaction at which an infinitely large network molecule first appears. arxiv.org This model, however, is based on an ideal system where all bonds contribute to the formation of an effective network and intramolecular reactions (cyclization) are considered negligible. arxiv.orgmit.edu

Gelation and Vitrification Dynamics

During an isothermal cure, a thermosetting resin like DGA transitions from a liquid to a solid through two distinct phenomena: gelation and vitrification. polymerinnovationblog.comnetzsch.com Understanding the kinetics of these transitions is essential for defining the processing window of the material.

As the curing reaction begins, monomers link to form larger branched polymers. In this initial phase, the system exists as a viscous liquid, or "sol," which is soluble in appropriate solvents. As the reaction proceeds, the average molecular weight increases, and with it, the viscosity. polymerinnovationblog.com

The gel point is the critical moment in the reaction where a continuous, crosslinked network of "infinite" molecular weight first forms. polymerinnovationblog.com At this point, the material transitions from a liquid to a viscoelastic solid; it loses its ability to flow and can support a load without permanent deformation. polymerinnovationblog.comquora.com The portion of the material incorporated into this network is known as the gel fraction, while the remaining soluble, un-crosslinked portion is the sol fraction. researchgate.net Past the gel point, the gel fraction continues to grow at the expense of the sol fraction as more molecules are incorporated into the network.

The gel point can be determined using several experimental techniques, with rheology being one of the most common. nih.govtainstruments.com Rheological methods monitor the viscoelastic properties of the material as it cures. Common criteria for identifying the gel point include:

Crossover of Storage and Loss Moduli: The point in time where the storage modulus (G'), representing the elastic response, becomes equal to the loss modulus (G''), representing the viscous response. tainstruments.comresearchgate.net

Frequency Independence of Loss Tangent (tan δ): The point where the loss tangent (tan δ = G''/G') becomes independent of the measurement frequency. nih.gov

| Method | Description | Criterion |

|---|---|---|

| Modulus Crossover | Monitors the elastic (G') and viscous (G'') moduli over time. | Gelation occurs when G' = G''. researchgate.net |

| Frequency Independence | Measures the loss tangent (tan δ) at multiple frequencies. | Gelation occurs when tan δ becomes independent of frequency. nih.gov |

| Infinite Viscosity | Tracks the sharp increase in viscosity as the network forms. | Gelation is identified by the divergence of viscosity. researchgate.net |

A Time-Temperature-Transformation (TTT) diagram is an essential tool for process optimization, providing a comprehensive map of the physical states of a thermosetting system during an isothermal cure. netzsch.comresearchgate.net The diagram plots cure temperature against the logarithm of time, showing the contours for the onset of gelation and vitrification. dtic.mil

Vitrification is the process whereby the curing system transitions into a glassy solid. This occurs when the glass transition temperature (Tg) of the reacting polymer network increases to the point where it equals the isothermal cure temperature (T_cure). polymerinnovationblog.com At this point, molecular mobility is severely restricted, and the reaction rate slows dramatically, becoming diffusion-controlled. polymerinnovationblog.comnetzsch.com Unlike gelation, vitrification is a reversible process; the reaction can be restarted by heating the material above its current Tg. netzsch.com

The TTT diagram for a DGA-amine system exhibits several key features: researchgate.net

Tg0: The glass transition temperature of the unreacted monomer mixture. Curing below this temperature is practically impossible as the reactants are in a glassy state.

Gelation Curve: An 'S'-shaped curve indicating the time required to reach the gel point at different isothermal temperatures.

Vitrification Curve: A second 'S'-shaped curve indicating the time to vitrify.

Tg∞: The glass transition temperature of the fully cured network. Curing at temperatures above Tg∞ allows the reaction to proceed to completion without vitrification.

The relative positions of the gelation and vitrification curves determine the state of the material during cure. At high cure temperatures (above the point where the curves intersect, known as gelTg), the system gels before it vitrifies. netzsch.com At low cure temperatures (below gelTg), the system vitrifies first, locking the ungelled reactants in a glassy matrix and effectively halting the reaction. netzsch.com Constructing a TTT diagram allows for the selection of optimal cure schedules to achieve desired conversion and avoid premature vitrification. researchgate.net

Synthesis of Linear and Oligomeric Structures

While DGA is often used to create highly cross-linked networks, its chemical functionality can be precisely controlled to generate linear polymers or well-defined oligomers. This control is achieved by carefully managing the stoichiometry and reaction conditions.

Linear Addition Polymers of DGA and Amines

The formation of a cross-linked network from DGA and a primary amine relies on the reaction of the amine's multiple active hydrogens with the epoxy groups. However, if the reaction stoichiometry is precisely controlled, the formation of linear, non-crosslinked polymers is possible. Based on studies with analogous diepoxides, a precise equimolar ratio of the diglycidyl compound (DGA) to a primary amine can lead to the formation of linear macromolecular polyaminoalcohols. In this scenario, each primary amine molecule reacts with two epoxy groups from two different DGA molecules, propagating a linear chain without forming cross-links.

Controlled Oligomerization for Tailored Architectures

The synthesis of oligomers with specific end-groups and controlled molecular weight, known as telechelic oligomers, can be achieved by deliberately using an excess of one of the reactants.

Excess DGA: When N,N-Diglycidylaniline is used in excess relative to the amine, the resulting oligomers are terminated with reactive glycidyl (B131873) end-groups. These epoxy-terminated oligomers can serve as precursors for further reactions, such as chain extension or incorporation into other polymer systems.

Excess Amine: Conversely, when the amine curing agent is used in excess, the oligomer chains are terminated with secondary amino groups. These amine-terminated oligomers are also valuable intermediates for creating block copolymers or other tailored polymer architectures.

This stoichiometric control allows for the creation of well-defined oligomeric building blocks from DGA, enabling the design of advanced materials with precisely engineered structures.

Interpenetrating Polymer Networks (IPNs) Incorporating DGA Derivatives

Interpenetrating Polymer Networks are a class of materials where two or more distinct polymer networks are physically entangled on a molecular scale without being covalently bonded to each other. taylorandfrancis.com This unique structure allows for a synergistic combination of properties from the constituent polymers. Derivatives of DGA are valuable components in the synthesis of high-performance IPNs, particularly for demanding applications.

Design and Synthesis of DGA-Based IPN Composites

A key derivative, 4,4′-Methylenebis(N,N-diglycidylaniline), is utilized in the synthesis of advanced IPN composites. A notable example is its use in bismaleimide/diallyl bisphenol A (BMI/DBA)–epoxy interpenetrating network resins. These materials are designed for high-performance applications in the aerospace and automotive industries, valued for their exceptional thermal stability.

The synthesis of such IPNs can be carried out sequentially or simultaneously. auburn.edu In a sequential IPN synthesis, the first polymer network (e.g., the BMI/DBA network) is formed. This network is then swollen with the monomers for the second network (e.g., the DGA derivative and its curing agent), which is then polymerized in situ to form the second, interwoven network. auburn.edu This process creates a co-continuous nanostructure that mitigates large-scale phase separation and ensures an intimate blend of the two polymer networks, leading to enhanced mechanical and thermal properties compared to simple polymer blends. taylorandfrancis.comauburn.edu

Structure-Performance Relationships in IPN Systems

General principles of IPN systems suggest that their performance is intricately linked to the chemical nature of the constituent polymers, their crosslink density, the composition of the blend, and the resulting morphology. mdpi.com In a hypothetical IPN system involving an epoxy network derived from N,N-Diglycidylaniline and a second polymer network (e.g., a polyurethane or an acrylic), the following relationships would be anticipated:

Morphology: The degree of phase separation between the two networks would be a critical factor. A finely dispersed, co-continuous morphology is often desired to achieve a synergistic combination of properties. The miscibility of the second polymer with the N,N-Diglycidylaniline epoxy precursor would play a significant role in determining this morphology.

Mechanical Properties: The incorporation of a tougher, more flexible polymer network within the rigid N,N-Diglycidylaniline epoxy matrix would be expected to improve fracture toughness and impact strength. The extent of this improvement would depend on the modulus and elongation at break of the second polymer, as well as the adhesion between the two phases.

Without specific experimental data, it is not possible to provide detailed research findings or generate the requested data tables on the structure-performance relationships of N,N-Diglycidylaniline based IPN systems. Further research in this specific area is required to elucidate these relationships and quantify the performance enhancements achievable through this approach.

Advanced Characterization Techniques for Dga Based Materials and Reaction Products

Spectroscopic Analysis

Spectroscopy is a cornerstone in the study of DGA-based systems, providing detailed molecular-level information. surrey.ac.uk

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of DGA, its impurities, and its reaction products. surrey.ac.ukemerypharma.comipb.pt Both ¹H and ¹³C NMR provide a detailed map of the molecular structure. emerypharma.comipb.pt

In the ¹³C NMR spectrum of DGA, specific chemical shifts can be assigned to the various carbon atoms within the molecule. For instance, in studies of DGA reactions, the formation of cyclic products can be confirmed and identified by comparing their spectra to known derivatives. One study identified a seven-membered cyclic ether by comparing its ¹³C NMR spectrum with that of known morpholine (B109124) derivatives. researchgate.net Analysis of ¹H and ¹³C NMR spectra of DGA reaction products with amines has shown that the resulting adducts are often a mixture of stereoisomers. researchgate.net Furthermore, NMR analysis has been used to identify species formed during CO2 capture processes involving DGA, where ¹³C NMR can distinguish and quantify carbamate (B1207046) ions, bicarbonate, and other species in solution. oup.comrepec.org

Table 1: Representative ¹³C NMR Chemical Shifts for DGA-related structures

| Functional Group/Structure | Typical Chemical Shift (ppm) | Reference |

|---|---|---|

| Carbamate (R₂N-CO₂⁻) | 166-167 | oup.com |

This table provides representative values; actual shifts can vary based on solvent and specific molecular environment.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful and widely used technique for monitoring the cure kinetics of DGA-based epoxy resins by tracking changes in specific functional groups. surrey.ac.ukyoutube.com The most critical absorption band for this purpose is that of the epoxy (oxirane) ring. researchgate.netscribd.comcore.ac.uk

The curing process involves the opening of the epoxy ring, typically through reaction with a curing agent like an amine. This reaction can be followed in real-time by monitoring the decrease in the intensity of the epoxy group's characteristic absorption peak, which appears in the range of 907-915 cm⁻¹. scribd.comscielo.br The disappearance of this peak signifies the consumption of the epoxy groups and the progression of the cross-linking reaction. researchgate.netscielo.br Simultaneously, the appearance and growth of a broad band in the 3450-3640 cm⁻¹ region indicates the formation of hydroxyl (-OH) groups, a product of the epoxy-amine addition reaction. scribd.com Aromatic ring vibrations, often used as an internal standard for quantitative analysis, typically appear around 1593-1610 cm⁻¹. scribd.com

By tracking the relative changes in these peak areas over time, the degree of conversion and the reaction kinetics can be determined. researchgate.netspectroscopyonline.com This method is essential for optimizing cure cycles and understanding the reaction mechanisms. cnrs.fr

Table 2: Key FT-IR Absorption Bands for Monitoring DGA Curing

| Functional Group | Peak Range (cm⁻¹) | Change During Curing | Reference |

|---|---|---|---|

| Epoxy (Oxirane) Ring | 907 - 915 | Decreases | researchgate.netscribd.com |

| Hydroxyl (-OH) Group | 3450 - 3640 | Increases | scribd.com |

| Primary Amine (N-H) | 1618 - 1628 | Decreases | scribd.com |

| Phenyl Ring (Reference) | ~1593 | Remains constant | scribd.com |

Mass spectrometry (MS) is a crucial technique for identifying the various products formed during the synthesis and reaction of DGA. researchgate.net It provides precise molecular weight information, which is vital for elucidating the structure of impurities, intermediates, and final products. nih.gov

In the analysis of DGA reactions with amines such as aniline (B41778) and N-methylaniline, MS has been instrumental in identifying a range of products, including cyclic structures. researchgate.netresearchgate.net For example, in the reaction between DGA and aniline, MS was used to identify an eight-membered ring as the primary cyclic product, formed via an intramolecular reaction. researchgate.net The samples for such analyses are often introduced into the mass spectrometer through a direct inlet system. researchgate.net The combination of MS with separation techniques like High-Performance Liquid Chromatography (HPLC) allows for the identification of individual components in a complex reaction mixture. researchgate.netresearchgate.net This hyphenated approach (LC-MS) was used to isolate and identify impurities in DGA and its precursor, N,N-bis(2-hydroxy-3-chloropropyl) aniline. researchgate.net

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gel Permeation Chromatography (GPC), are fundamental for the analysis of DGA and its polymeric materials. 114.55.40researchgate.net

High-Performance Liquid Chromatography (HPLC) is primarily used for the separation and quantification of components in a mixture. researchgate.net It has been successfully applied to analyze the purity of DGA and to separate the various products formed during its reaction with amines. researchgate.net114.55.40 Reverse-phase HPLC is a common mode for these analyses. researchgate.netsielc.com By using semi-preparative HPLC, researchers can isolate sufficient quantities of individual impurities or reaction products for subsequent identification by spectroscopic methods like NMR and MS. researchgate.netresearchgate.net Studies have shown that HPLC provides better resolution of components in epoxy resin systems compared to GPC, making it more accurate for quantitative analysis when pure standards are available. researchgate.net

Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is the principal technique for determining the molar mass averages (such as Mn and Mw) and the molar mass distribution of polymers. shimadzu.comchromatographyonline.comresearchgate.net This information is critical for understanding the properties of DGA-based polymers. researchgate.net In GPC, molecules are separated based on their size in solution, with larger molecules eluting first. researchgate.netchromatographyonline.com The technique is essential for tracking the increase in molecular weight during polymerization and for characterizing the final cross-linked network. core.ac.uk GPC analysis has been used to study the products of DGA polymerization and to isolate fractions for further structural analysis. researchgate.netkpi.ua

Thermal Analysis

Thermal analysis techniques are used to investigate the physical and chemical changes that occur in DGA-based materials as a function of temperature.

Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique for studying the curing of DGA-based epoxy resins. acs.orgresearchgate.net It measures the heat flow into or out of a sample as a function of temperature or time, providing quantitative information about the cure reaction and the thermal properties of the cured material. scielo.brscielo.br

During a dynamic DSC scan (at a constant heating rate), the curing of DGA with a hardener like an aromatic amine shows a characteristic exothermic peak. researchgate.netvot.pl The total area under this exotherm corresponds to the total heat of reaction (ΔH), which is proportional to the total number of epoxy groups reacted. The peak temperature (Tp) and the onset temperature of the cure can also be determined from this scan. ncsu.edu By performing scans at multiple heating rates, kinetic parameters such as the activation energy (Ea) of the curing reaction can be calculated using methods like the Kissinger or Ozawa-Flynn-Wall models. researchgate.netresearchgate.net

Isothermal DSC experiments, where the sample is held at a constant cure temperature, allow for the determination of the rate of conversion (α) as a function of time. researchgate.net This data is crucial for developing kinetic models, such as autocatalytic models, that can describe the cure behavior. researchgate.netresearchgate.net

After curing, DSC is used to determine the glass transition temperature (Tg) of the DGA-based thermoset. The Tg is a critical property that defines the upper service temperature of the material. researchgate.netmdpi.com Studies have shown that the Tg of DGA-cured systems is influenced by the functionality of the resin and the type of curing agent used. For example, DGA cured with 2,4-diamino-4′-methylazobenzene exhibited a Tg of 220°C. researchgate.net There is often a direct relationship between the degree of conversion and the Tg of the system. researchgate.net

Table 3: Example DSC Data for DGA Curing Systems

| System | Parameter | Value | Reference |

|---|---|---|---|

| DGA + DMAB | Activation Energy (E₁) | 64.1 kJ/mol | researchgate.net |

| DGA + DMAB | Activation Energy (E₂) | 56.2 kJ/mol | researchgate.net |

| DGA + DMAB | Glass Transition Temp. (Tg) | 220 °C | researchgate.net |

DMAB: 2,4-diamino-4′-methylazobenzene. The two activation energies for the DGA+DMAB system correspond to different stages of the autocatalytic reaction.

Thermogravimetric Analysis (TGA) for Decomposition Behavior

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability and decomposition profile of DGA-based materials. By monitoring the weight loss of a sample as a function of temperature in a controlled atmosphere, TGA provides critical data on the onset of degradation, the rate of decomposition, and the amount of residual char. ncsu.edunih.govdtic.mil

Research has shown that the thermal stability of cured DGA resins is influenced by several factors, including the crosslink density and the type of curing agent used. For instance, tetrafunctional epoxy systems based on 4,4'-Methylenebis(N,N-diglycidylaniline) can exhibit decomposition temperatures exceeding 300°C. When cured with a novel dicarboxylic acid agent, DGA-based resins have shown initial degradation temperatures in the range of 327–338°C. researchgate.net The functionality of the epoxy resin also plays a role, with higher functionality leading to increased char yields. researchgate.net For example, the char yields of cured DACA/pDGEPA, DACA/TGAP, and DACA/TGDDM systems were found to be 21.1%, 60.4%, and 66.9%, respectively. researchgate.net

The heating rate during TGA can also affect the observed degradation temperatures, with higher heating rates generally shifting the decomposition to higher temperatures due to a reduction in the material's residence time at any given temperature. nih.gov The first derivative of the TGA curve, known as the differential thermogravimetric (DTG) curve, is often used to pinpoint the temperature of maximum mass loss rate (Tmax). nih.govdtic.mil

TGA Decomposition Data for Various Epoxy Systems

| Material System | Initial Degradation Temperature (Tid) | Char Yield (%) | Reference |

|---|---|---|---|

| DACA/pDGEPA | 327–338°C | 21.1 | researchgate.net |

| DACA/TGAP | 327–338°C | 60.4 | researchgate.net |

| DACA/TGDDM | 327–338°C | 66.9 | researchgate.net |

| Bio-based Epoxy Resins | Starts at 281°C | Not specified | ncsu.edu |

Rheological and Mechanical Probing

The rheological and mechanical properties of DGA-based materials are critical for both their processing and end-use performance. Techniques such as chemorheology, dynamic mechanical analysis, and standard mechanical testing provide invaluable insights into viscosity, curing behavior, and the ultimate strength and toughness of the cured polymer.

Chemorheology for Viscosity and Gelation Monitoring

Chemorheology tracks the change in a material's flow and deformation properties as a chemical reaction, such as curing, proceeds. uotechnology.edu.iqnih.gov For DGA-based epoxy systems, this involves monitoring the viscosity from the initial low-viscosity liquid state through gelation, where a continuous crosslinked network forms. uotechnology.edu.iqnih.gov The gel point is a critical processing parameter, often identified as the crossover point of the storage modulus (G') and loss modulus (G''). mdpi.com

The viscosity of the resin system is a key factor in processing methods like Resin Transfer Molding (RTM). google.com DGA itself can be used as a reactive diluent to reduce the viscosity of other epoxy resin systems, which can impact the curing kinetics and final properties. uotechnology.edu.iqwikipedia.orgresearchgate.net The curing process is complex, and the rheological behavior is influenced by factors such as temperature and the specific curing agent used. uotechnology.edu.iqnih.gov Isothermal and non-isothermal studies using techniques like Differential Scanning Calorimetry (DSC) often complement rheological measurements to provide a full picture of the curing kinetics. uotechnology.edu.iqresearchgate.net

Methods for Gel Point Determination

| Method | Description | Reference |

|---|---|---|

| G'-G'' Crossover | The point where the storage modulus (G') equals the loss modulus (G''). | mdpi.com |

| Frequency Independence of tan(δ) | The point where the loss tangent (tan δ) becomes independent of the oscillation frequency. | mdpi.com |

| Infinite Viscosity | The point where the viscosity increases dramatically, approaching an infinite value. | mdpi.com |

Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties and Long-Term Behavior

Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of DGA-based polymers. researchgate.netnetzsch.com It measures the storage modulus (E' or G'), loss modulus (E'' or G''), and loss tangent (tan δ) as a function of temperature or frequency. These parameters provide information on the material's stiffness, energy dissipation, and glass transition temperature (Tg). researchgate.netnetzsch.com The Tg, often identified by the peak of the tan δ curve, signifies a major transition in molecular mobility and is a key indicator of the material's service temperature. researchgate.net

DMA is also instrumental in predicting the long-term behavior of materials through the application of the time-temperature superposition (TTS) principle. researchgate.netresearchgate.net By performing frequency sweeps at different temperatures, master curves can be constructed to forecast the material's mechanical response over extended periods that would be impractical to measure directly. researchgate.netresearchgate.net This is particularly important for applications in aerospace and other fields where long-term durability is critical. nasa.gov Studies have shown that for epoxy composites, the viscoelastic behavior is dependent on both frequency and temperature. researchgate.net

Evaluation of Mechanical Performance

The ultimate mechanical performance of cured DGA-based materials is assessed through a variety of standardized tests to determine properties like tensile strength, modulus, toughness, and fracture characteristics. wikipedia.orgresearchgate.net The high crosslink density and aromatic character of DGA resins contribute to their excellent mechanical strength and thermal stability. watsonnoke.com

For example, composites made with 4,4'-Methylenebis(N,N-diglycidylaniline) (TGDDM) can achieve high flexural modulus. google.com The addition of toughening agents, such as hyperbranched polymers, can improve the fracture toughness of these otherwise brittle thermosets. cambridge.org Molecular dynamics simulations have also been employed to investigate and predict the mechanical properties of TGDDM-based epoxy resins, showing how factors like stoichiometry can influence Young's modulus. nasa.gov The mechanical properties are intrinsically linked to the curing process and the resulting network structure. researchgate.net

Mechanical Properties of DGA-Based Systems

| Material System | Property | Value | Reference |

|---|---|---|---|

| DGEBA with 7.5% DE and 10% EDA | Tensile Strength | 53.27 N/mm² | researchgate.net |

| TGDDM/DDS Epoxy (r=1.0) | Young's Modulus (Predicted) | 7.64 GPa | nasa.gov |

| DACA/TGDDM Cured Epoxy | Storage Modulus (E') | ~2800 MPa | researchgate.net |

| Epoxy/F-GO (0.5 wt%) Composite | Higher mechanical properties than neat epoxy | scite.ai |

Morphological and Interfacial Characterization

Understanding the morphology and interfacial characteristics of DGA-based materials, especially in composites and blends, is essential for explaining their mechanical and thermal properties. Electron microscopy techniques are invaluable for visualizing these features at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques used to study the morphology of DGA-based materials. scite.ai TEM, which transmits a beam of electrons through an ultrathin specimen, offers significantly higher resolution than light microscopes, enabling the visualization of features down to the atomic scale. wikipedia.orgnanoscience.comjeolusa.com It is used to analyze the internal structure of materials. jeolusa.com

In the context of DGA-based composites and blends, these techniques are used to examine the dispersion of fillers or toughening agents, the morphology of phase-separated domains, and the quality of the interface between different components. scite.airesearchgate.net For instance, in rubber-toughened epoxy systems, TEM can be used to determine the size and distribution of the rubber particles and the sharpness of the interface between the dispersed phase and the epoxy matrix. researchgate.net The morphology, whether it consists of discrete particles or a co-continuous structure, has a profound impact on the final mechanical properties, such as toughness. The failure surfaces of materials, examined by SEM, can reveal information about the fracture mechanisms, such as whether they are brittle or ductile. researchgate.net

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information and allows for the characterization of various surface properties at the nanoscale. mdpi.comicspicorp.com In the context of Diglycidylaniline (DGA)-based materials, AFM is instrumental in analyzing surface morphology, roughness, and the dispersion of nanofillers within the polymer matrix.

The technique operates by scanning a sharp probe, attached to a cantilever, over the sample surface. mdpi.com The forces between the probe and the sample lead to a deflection of the cantilever, which is detected by a laser system, generating a detailed topographical map. mdpi.com AFM can be operated in different modes, such as tapping mode, which is particularly suitable for characterizing polymeric surfaces with minimal damage. mdpi.com

Research on cross-linked polymers for anticorrosive coatings has utilized AFM to evaluate the surface morphology of substrates coated with different formulations. In a study involving a 4,4'-methylenebis(N,N-diglycidylaniline) (ER2) based polymer, AFM was used to assess the surface roughness of coated low carbon steel. The analysis revealed that smoother surfaces, indicating better coating performance and less corrosion, could be quantitatively characterized by AFM. researchgate.net For instance, the average roughness (Ra) and root mean square roughness (Rq) provide quantitative measures of surface topography.

The following table presents AFM data for a cross-linked polymer based on a this compound derivative, illustrating the surface roughness parameters.

Table 1: AFM Surface Roughness Data for a Cross-linked this compound-Based Coating on Low Carbon Steel

| Parameter | Value |

|---|---|

| Average Roughness (Ra) | 15.8 nm |

| Root Mean Square Roughness (Rq) | 20.1 nm |

| Maximum Roughness (Rmax) | 159 nm |

| Ten Point Height (Rz) | 108 nm |

Data derived from studies on 4,4'-methylenebis(N,N-diglycidylaniline) based coatings. researchgate.net

AFM has also proven to be an excellent method for assessing the dispersion of nanofillers, such as carbon nanofibers, within an epoxy matrix. The resulting high-resolution images can reveal how effectively the nanoparticles are distributed, which is crucial for the final properties of the nanocomposite. mdpi.com

X-ray Scattering Techniques (SAXS) for Phase Structure

Small-Angle X-ray Scattering (SAXS) is a powerful analytical technique used to investigate the nanostructure of materials, typically in the size range of 1 to 100 nanometers. deakin.edu.auuniversallab.org It is particularly valuable for characterizing the phase structure, morphology, and distribution of different components in multi-phase systems like polymer blends and composites. universallab.orgresearchgate.net In the study of DGA-based materials, SAXS provides critical insights into the network structure formed during curing and the morphology of blends containing DGA resins.

The SAXS experiment involves illuminating a sample with a collimated X-ray beam and measuring the scattered intensity at very small angles. deakin.edu.au The resulting scattering pattern is related to the electron density fluctuations within the material, providing information about the size, shape, and arrangement of nanoscale features. vot.pl For semi-crystalline polymers and their blends, SAXS can determine important morphological parameters such as the long period, crystal thickness, and the thickness of the amorphous layer. researchgate.net

In the context of epoxy resins, including those based on DGA and its derivatives like N,N,N',N'-tetraglycidyl-4,4'-diaminodiphenyl methane (B114726) (TGDDM), SAXS has been employed to study the nanostructures that form in thermosets. researchgate.net For instance, in block copolymer modified epoxy thermosets, SAXS can identify various ordered and disordered morphologies. deakin.edu.au The technique has been used to analyze the phase separation process in epoxy blends, revealing the evolution of structures such as dispersed particles and bicontinuous phases. researchgate.net

Research on bimodal epoxy networks, where the resin is cured with a mixture of two cross-linking agents of different molecular weights, has utilized SAXS to evaluate the resulting network structure. These studies have observed a distinct scattering maximum that can be interpreted in terms of correlation holes, providing a deeper understanding of the network's architecture. nist.gov

The table below summarizes the application of SAXS in the characterization of various epoxy systems, which is indicative of its utility for DGA-based materials.

Table 2: Application of SAXS in the Characterization of Epoxy-Based Systems

| Epoxy System | Information Obtained from SAXS | Reference |

|---|---|---|

| Block copolymer modified epoxy | Identification of ordered and disordered morphologies | deakin.edu.au |

| Epoxy/block copolymer blends | Analysis of self-assembled structures (e.g., lamellar, hexagonally packed cylinders) | researchgate.net |

| Bimodal epoxy networks | Evaluation of network structure and observation of correlation holes | nist.gov |

| Polysulfone/epoxy blends | Investigation of phase separation and morphology evolution | researchgate.net |

Interfacial Adhesion Studies in Composites

One direct method for measuring interfacial adhesion is the single fiber microdroplet test . In this test, a small droplet of resin is placed on a single fiber, and the force required to pull the fiber out of the cured droplet is measured. This force is then used to calculate the interfacial shear strength (IFSS). mdpi.com Studies have shown that the IFSS can be significantly improved through surface treatment of the fibers. For example, acid treatment of stainless-steel fibers has been shown to increase the IFSS in an epoxy resin matrix by over 20% due to an increase in surface roughness. mdpi.com

Another common method is the pull-off test , which is often used for quality control of fiber-reinforced polymer (FRP) strengthening systems. sika.com This test involves bonding a test dolly to the surface of the composite and then pulling it off with a specialized apparatus to measure the tensile adhesive strength. sika.com For carbon fiber fabric strengthening systems, a minimum tensile strength is often specified to ensure adequate bonding. horseen.com

The short-beam shear (SBS) test is another widely used method to evaluate the interlaminar shear strength (ILSS) of composites, which is an indicator of interfacial adhesion. whiterose.ac.uk This test involves loading a short, thick composite beam in three-point bending to induce interlaminar shear failure. Research on recycled carbon fiber/polyphenylene sulfide (B99878) (PPS) composites has demonstrated that modifying the fiber surface with a bio-inspired polydopamine and nanoparticle network can improve the ILSS by a significant margin. whiterose.ac.uk

The following table presents findings from interfacial adhesion studies on various fiber-reinforced polymer composites, illustrating the types of data obtained and the influence of surface modifications.

Table 3: Research Findings from Interfacial Adhesion Studies in Fiber-Reinforced Polymer Composites

| Composite System | Test Method | Key Finding | Reference |

|---|---|---|---|

| Stainless-steel fiber / Epoxy resin | Single fiber microdroplet test | Acid treatment of the fiber increased the interfacial shear strength from 14.5 N/mm² to 19.7 N/mm². | mdpi.com |

| Carbon fiber fabric / Concrete | Pull-off test | A typical requirement for tensile strength is > 2.5 MPa for the test to be considered qualified. | horseen.com |

These characterization techniques are crucial for understanding and optimizing the performance of DGA-based composites in various applications.

Applications and Performance in High Functionality Materials

Role in High-Performance Composite Matrix Resins

As a matrix resin, diglycidylaniline plays a vital role in creating composite materials that exhibit enhanced mechanical properties and thermal stability, crucial for demanding applications.

This compound is extensively utilized in the aerospace and automotive sectors for manufacturing lightweight, high-strength composite components. Its incorporation into matrix resins contributes to improved mechanical performance, thermal resistance, and durability, which are paramount for vehicle and aircraft structures. DGA-based composites are found in military aerospace applications and are instrumental in the trend towards automobile lightweighting, aiming to improve fuel efficiency and reduce emissions. tetrawill.comunilongindustry.comsmolecule.comresearchgate.nettetrawill.com The aerospace industry, in particular, benefits from the high strength-to-weight ratio, fatigue resistance, and corrosion resistance that DGA-enhanced composites provide, leading to reduced maintenance costs and improved operational efficiency. dragonmetal.com.au

The processing advantages of this compound, such as its long pot life and excellent fiber impregnation capabilities, make it highly suitable for advanced composite manufacturing processes. It is widely applied in filament winding, pultrusion, and Resin Transfer Molding (RTM). tetrawill.comunilongindustry.comgoogle.comomniskompozit.com Filament winding technology, for instance, leverages DGA's properties for efficient resin impregnation, achieving high fiber volume contents and excellent laminate qualities, enabling the production of components with precise fiber orientations for optimized strength. albint.com Similarly, in RTM and pultrusion, DGA's processability contributes to consistent quality and good control over fiber placement, essential for producing parts for automotive and aerospace industries. omniskompozit.com

This compound significantly enhances the mechanical integrity of materials, particularly under extreme conditions such as elevated temperatures. DGA-based composites have demonstrated the ability to retain mechanical integrity at temperatures above 160°C, with decomposition temperatures exceeding 300°C, outperforming traditional epoxy systems like DGEBA which degrade at approximately 200°C. The high cross-linking density facilitated by DGA's tetrafunctional nature imparts strong structural rigidity and excellent heat resistance. tetrawill.com Cured DGA products can achieve glass transition temperatures (Tg) exceeding 200°C, providing dimensional stability and performance retention at high operational temperatures.

Table 1: Key Thermal Properties of DGA-Based Composites

| Property | Value (DGA-based) | Reference |

|---|---|---|

| Decomposition Temp. (°C) | > 300 | |

| Glass Transition Temp. (°C) | > 150 (vitrimers) |

Advanced Adhesives and Coatings

Beyond composites, this compound is a key component in advanced adhesive formulations and protective coatings, where its properties contribute to robust bonding and durable surface protection.

In structural bonding, this compound is employed in high-performance adhesives that require high strength and durability. Its ability to form strong, rigid networks makes it suitable for applications demanding robust adhesion between various substrates. tetrawill.comunilongindustry.com DGA is utilized in high-temperature resistant adhesives, finding application in automotive and aerospace sectors where thermal stability and sustained bond strength are critical. smolecule.com The inherent adhesion strength of epoxy resins, enhanced by DGA's structure, makes them ideal for demanding bonding tasks. researchgate.net

This compound imparts excellent corrosion and chemical resistance to protective coatings. Its use in industrial coatings provides durability and protection against aggressive chemical environments. tetrawill.comunilongindustry.com Formulations incorporating DGA, especially when enhanced with additives like zinc, demonstrate superior performance in preventing corrosion. For instance, epoxy coatings with 5% zinc have shown a polarization resistance (Rp) of approximately 44,240 Ω·cm², offering 97% effectiveness against a 3% NaCl solution, significantly outperforming coatings without zinc. derpharmachemica.comimist.ma These coatings act as a physical barrier, protecting substrates from corrosive electrolytes and extending the service life of equipment and structures in harsh environments. derpharmachemica.comimist.ma

Table 2: Corrosion Resistance Performance of Epoxy Coatings with Zinc Additive

| Formulation | Rp (Ω·cm²) | Effectiveness (3% NaCl) | Reference |

|---|---|---|---|

| Epoxy coating (no zinc) | ~15,104 | N/A | derpharmachemica.com |

Table 3: Viscosity of this compound (DGA)

| Property | Value | Reference |

|---|---|---|

| Viscosity (mPa·s at 25°C) | 5,000–10,000 (MBDGA) |

Compound List:

this compound (DGA)

4,4'-Methylenebis(N,N-diglycidylaniline) (MBDGA, TTA520)

Bisphenol A diglycidyl ether (DGEBA)

N,N-Diglycidyl-4-glycidyloxyaniline

N,N-Diglycidylaniline

Development of Biocompatible Materials (Material Science Perspective)

Hydrogel Formation and Properties

DGA and its tetrafunctional derivative, MBDGA, serve as effective crosslinking agents in the synthesis of hydrogels. The reactive epoxy groups on these molecules can form strong and stable covalent bonds with hydrophilic polymers, leading to the formation of three-dimensional hydrogel networks. sigmaaldrich.comsigmaaldrich.com This crosslinking capability is crucial for enhancing the durability and functionality of hydrogels intended for various applications, including those in medical devices and drug delivery systems. While specific quantitative data on the properties of DGA-derived hydrogels (such as swelling ratio, mechanical strength, or degradation kinetics) are not detailed in the provided sources, their role as crosslinkers in forming stable hydrogel structures is established. science.gov

Scaffolds for Tissue Engineering

In the realm of tissue engineering, DGA and MBDGA are utilized as crosslinking agents to construct biocompatible scaffolds. The ability of these compounds to form strong and stable crosslinks contributes to the mechanical integrity and longevity of the scaffolds, which are essential for supporting cell growth and tissue regeneration. sigmaaldrich.comsigmaaldrich.com Scaffolds derived from related compounds, such as N,N-Diglycidyl-4-glycidyloxyaniline, have demonstrated enhanced mechanical properties and biocompatibility, promoting cell adhesion and proliferation. The crosslinking action of DGA-based molecules is key to creating materials that mimic native extracellular matrices and provide a suitable environment for biomedical applications.

Reactive Diluents in Epoxy Systems

DGA is widely employed as a reactive diluent in epoxy resin formulations. Its primary function is to lower the viscosity of the resin system, thereby improving processability, facilitating filler dispersion, and enabling solvent-free applications. Unlike non-reactive diluents, DGA chemically incorporates into the polymer network during curing, minimizing negative impacts on the final material properties. wikipedia.orgresearchgate.netmdpi.comgoogle.com

Impact on Curing Kinetics and Network Formation

The inclusion of DGA as a reactive diluent significantly influences the curing kinetics of epoxy resins. Research indicates that DGA decreases the activation energy (Ea) and other cure kinetic parameters of epoxy-amine systems. This reduction in activation energy facilitates easier crosslinking and allows for a higher degree of conversion during the curing process. researchgate.netmdpi.com Studies suggest that DGA can lead to a lower Ea and potentially a higher pre-exponential factor (A) compared to pure epoxy systems. mdpi.com

The reaction mechanism of DGA with amines is more complex than that of traditional diglycidyl ether of bisphenol A (DGEBA) systems. DGA exhibits a pronounced tendency towards cyclization, forming small rings through intramolecular epoxy-amine addition or etherification reactions. researchgate.netacs.orgavcr.czcnrs.frresearchgate.net Furthermore, the reactivities of the glycidyl (B131873) groups bound to the same nitrogen atom can be interdependent. avcr.czresearchgate.net These factors contribute to a unique network formation process in DGA-based systems, distinct from those of DGEBA, with clear differences in curing behavior observed. kpi.ua The tendency for cyclization in DGA-based networks can result in a non-negligible sol fraction even in stoichiometric systems. acs.org

Influence on Microstructure and Macroscopic Properties

The complex curing mechanism of DGA, characterized by cyclization and interdependent reactivities, directly influences the microstructure of the resulting epoxy network. researchgate.netacs.orgavcr.czcnrs.frresearchgate.net Macroscopically, DGA's primary benefit is the reduction of resin viscosity, which enhances processability. wikipedia.orgresearchgate.netmdpi.comgoogle.commdpi.comacs.orgspecificpolymers.com

In terms of thermal properties, DGA and its derivatives contribute to improved thermal stability. For instance, 4,4′-Methylenebis(N,N-diglycidylaniline) (MBDGA) exhibits decomposition temperatures exceeding 300°C and can yield vitrimers with glass transition temperatures (Tg) above 150°C, or composites with Tg values over 200°C. Notably, DGA as a reactive diluent has been shown to result in unexpectedly higher heat distortion values compared to other reactive diluents like butyl glycidyl ether. google.com

Regarding mechanical properties, DGA's influence is generally positive, contributing to high mechanical strength in cured products. watson-int.com While specific comparative data for DGA's impact on mechanical properties as a diluent are limited in the provided snippets, studies on similar reactive diluents indicate that they can lead to moderate reductions in Tg and increases in elastic modulus, or improve mechanical properties of coatings. mdpi.comresearchgate.net DGA-based vitrimers have also demonstrated efficient stress relaxation and high Tg. mdpi.com

Ion-Exchange Resins Derived from DGA

This compound serves as a precursor in the synthesis of specialized ion-exchange resins. wikipedia.org These DGA-derived resins have found utility in radiochemical separation processes, particularly for the quantitative retention and selective elution of actinides and lanthanides. iaea.orgosti.gov For example, DGA resin has been employed to separate Curium (Cm) from Californium (Cf) and to retain trivalent actinides and lanthanides in nitric acid solutions at high acidity, with subsequent stripping at lower acidity. osti.gov This application highlights the functional versatility of DGA in creating materials for complex separation technologies.

Q & A

Q. How should researchers address reproducibility challenges in this compound studies?

- Methodological Answer :

- Provide raw data (e.g., NMR FID files, DSC thermograms) in open-access repositories.

- Follow NIH guidelines for preclinical studies: detail sample sizes, randomization, and exclusion criteria .

Q. What statistical methods are appropriate for analyzing this compound’s structure-activity relationships (SAR)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.